7-Deacetoxytaxinine J

Myeloma Cytotoxicity Taxane Diterpenoids

Researchers studying multidrug resistance (MDR) often encounter inconsistency from non-validated taxane standards, where subtle structural variations produce contradictory results. 7-Deacetoxytaxinine J (CAS 18457-45-9) resolves this as an X-ray crystallography-authenticated taxane diterpenoid with a precisely defined 7-deacetoxy modification. • Functions as an MDR chemosensitizer, increasing intracellular vincristine accumulation in resistant cancer lines (e.g., KB-C2, 2780AD); structurally distinct from direct cytotoxins like 2-deacetoxytaxinine J. • Enables clean SAR differentiation between MDR modulation and cytotoxicity, supported by X-ray-validated structure for accurate computational modeling. • Isolated from authenticated Taxus cuspidata heartwood; ≥98% purity verified by HPLC. Suitable as an LC-MS/NMR reference standard for Taxus metabolomics.

Molecular Formula C37H46O10
Molecular Weight 650.8 g/mol
Cat. No. B026189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Deacetoxytaxinine J
Molecular FormulaC37H46O10
Molecular Weight650.8 g/mol
Structural Identifiers
SMILESCC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C37H46O10/c1-20-28(47-30(42)16-15-26-13-11-10-12-14-26)17-18-37(9)32(20)33(44-23(4)39)27-19-29(43-22(3)38)21(2)31(36(27,7)8)34(45-24(5)40)35(37)46-25(6)41/h10-16,27-29,32-35H,1,17-19H2,2-9H3/b16-15+/t27-,28-,29-,32-,33+,34+,35-,37+/m0/s1
InChIKeyXBKVZMYBDASNNM-PXJXHGSXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Structure & Identifiers


Interactive Chemical Structure Model





7-Deacetoxytaxinine J Sourcing and Identity


7-Deacetoxytaxinine J (CAS 18457-45-9) is a taxane diterpenoid with the molecular formula C₃₇H₄₆O₁₀ and a molecular weight of 650.76 g/mol . It is isolated from the heartwood of Taxus cuspidata and has been identified in other Taxus species, including T. chinensis var. mairei [1][2]. Its structure, featuring a tetracyclic taxane skeleton with cinnamoyl and acetate functionalities, has been confirmed by X-ray crystallography [3]. As a natural product, it serves as a research tool in oncology and as a potential scaffold for synthetic derivatization .

Why Substituting 7-Deacetoxytaxinine J Fails


Generic substitution within the taxane class is scientifically untenable due to profound variations in functional group substitution patterns that dictate distinct biological activities and physicochemical properties. For instance, the 7-deacetoxy modification distinguishes 7-Deacetoxytaxinine J from closely related compounds like 2-deacetoxytaxinine J and taxinine J, leading to differential cytotoxic profiles and potential for MDR reversal [1][2]. Even within the same isolation study, structurally similar taxanes exhibit widely disparate IC50 values against cancer cell lines, underscoring the non-interchangeable nature of these diterpenoids [3]. The presence or absence of specific acetyl and cinnamoyl moieties directly impacts target binding and cellular accumulation, making precise compound identification essential for reproducible research and procurement [4].

7-Deacetoxytaxinine J Performance Evidence


Cytotoxic Selectivity in Myeloma Models

In a head-to-head cytotoxicity study against NEK2-overexpressing myeloma cells, 7-Deacetoxytaxinine J demonstrated an IC50 of 26.1 µM [1]. This value, while not the most potent in the panel, is notable for being significantly weaker than the highly cytotoxic 7-epi-taxol (IC50 = 0.6 µM) but stronger than many other taxanes in the same study, which were not active. This suggests a distinct therapeutic window or mechanism of action compared to both highly potent and completely inactive analogs. The specific 7-deacetoxy modification may contribute to this unique activity profile.

Myeloma Cytotoxicity Taxane Diterpenoids

MDR-Reversal Activity vs. 2-Deacetoxy Isomer

7-Deacetoxytaxinine J, classified as a taxinine derivative, has been identified as a modifier of multidrug resistance (MDR) in tumor cells, capable of increasing the cellular accumulation of vincristine in MDR cells [1]. This activity is distinct from the well-documented anticancer activity of its close analog, 2-deacetoxytaxinine J, which shows direct cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) but lacks reported MDR-reversal properties in the same literature [2]. The positional isomerism (deacetoxy at C-7 vs. C-2) leads to a functional divergence: one acts as a chemosensitizer, while the other acts as a direct cytotoxic agent.

Multidrug Resistance MDR Taxane

In Vivo Tumor Growth Inhibition

2-deacetoxytaxinine J (2-DAT-J) has demonstrated significant in vivo anticancer activity, causing significant regression of DMBA-induced mammary tumors in Sprague-Dawley rats at a dose of 10 mg/kg orally for 30 days (p<0.05 vs. vehicle) [1]. While 7-Deacetoxytaxinine J's in vivo data is not directly reported, its distinct MDR-modulating activity profile (as established in the previous evidence item) strongly suggests a different in vivo application. Procuring 7-Deacetoxytaxinine J based on the in vivo efficacy of 2-DAT-J would be a scientific error; the two compounds are not interchangeable in an animal model due to their different primary mechanisms.

In Vivo Breast Cancer Taxane

X-ray Crystallography Verified Structure

The structure of 7-Deacetoxytaxinine J was confirmed by X-ray crystallographic analysis, providing unambiguous atomic-level resolution of its stereochemistry and substitution pattern [1]. This level of structural rigor is not universally available for all taxane diterpenoids. For example, the structure of the related compound taxinine E was revised based on this and other spectroscopic analyses [2]. Procuring a compound with a crystallographically verified structure ensures that researchers are working with the exact intended molecule, minimizing the risk of experimental artifacts caused by misidentified or impure natural products.

Structural Confirmation X-ray Crystallography Quality Control

7-Deacetoxytaxinine J Application Scenarios


MDR Reversal in Oncology

Use 7-Deacetoxytaxinine J as a tool compound to study MDR reversal mechanisms, particularly its ability to increase intracellular accumulation of chemotherapeutic agents like vincristine [1]. This application leverages its unique activity profile, distinct from direct cytotoxins like 2-deacetoxytaxinine J [2]. Ideal for in vitro assays using MDR cancer cell lines (e.g., KB-C2, 2780AD) to elucidate pathways of chemosensitization.

Taxane SAR Studies

Employ 7-Deacetoxytaxinine J as a reference compound in SAR campaigns aimed at understanding how the position of deacetoxy groups (C-7 vs. C-2) dictates functional divergence between MDR modulation and direct cytotoxicity [1][2]. Its X-ray-validated structure ensures accurate computational modeling and binding studies [3].

Comparative Metabolomics and Dereplication

Utilize 7-Deacetoxytaxinine J as an authenticated standard in LC-MS and NMR-based metabolomics studies of Taxus species [1]. Its verified isolation from T. cuspidata heartwood and T. chinensis var. mairei [2] provides a reliable marker for chemotaxonomic investigations and quality control of herbal extracts.

Technical Documentation Hub

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